N,N-Dimethylsphingosine (DMS): A Technical Guide to a Potent Sphingosine Kinase Inhibitor
N,N-Dimethylsphingosine (DMS): A Technical Guide to a Potent Sphingosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylsphingosine (DMS) is a naturally occurring, N-methylated derivative of sphingosine (B13886) that functions as a potent, cell-permeable inhibitor of sphingosine kinases (SphKs), the critical enzymes responsible for generating the signaling lipid sphingosine-1-phosphate (S1P).[1][2] By competitively inhibiting the ATP-binding site of SphKs, DMS effectively blocks the phosphorylation of sphingosine.[1][3] This action disrupts the crucial balance between the pro-apoptotic lipid ceramide and the pro-survival lipid S1P, often referred to as the "sphingolipid rheostat."[1][4] The inhibition of S1P production and the subsequent accumulation of ceramide make DMS a valuable pharmacological tool for investigating cellular processes such as apoptosis, proliferation, and inflammation.[2][5][6] Its utility is particularly recognized in cancer research for elucidating mechanisms of cell death and overcoming chemoresistance.[5][7]
Mechanism of Action
DMS exerts its biological effects primarily through the competitive inhibition of sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1][8] It competes with the endogenous substrate, sphingosine, for the active site of the enzyme, thereby preventing the synthesis of S1P.[1][3] This leads to two major downstream consequences:
-
Decreased Sphingosine-1-Phosphate (S1P) Levels: S1P is a pleiotropic signaling molecule that promotes cell survival, proliferation, migration, and angiogenesis through its interaction with a family of G protein-coupled receptors (S1PR1-5).[9][10] By inhibiting SphKs, DMS reduces intracellular and extracellular S1P levels, thereby attenuating these pro-growth and pro-survival signals.[1][3]
-
Increased Ceramide and Sphingosine Levels: The blockage of sphingosine phosphorylation leads to the accumulation of its precursors, sphingosine and, subsequently, ceramide.[1][11] Ceramide is a well-established second messenger that induces apoptosis, cell cycle arrest, and cellular stress responses.[12][13] The DMS-induced shift in the ceramide-to-S1P ratio is a key factor in its pro-apoptotic effects.[1][3]
While DMS is a potent SphK inhibitor, it has been shown to be specific, with no significant inhibitory effect on protein kinase C (PKC) at concentrations that effectively block SphK activity.[1][3]
Quantitative Data: Inhibitory Activity
The potency of DMS as a sphingosine kinase inhibitor has been characterized in various cell types and in vitro systems. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Parameter | Value | System / Cell Type | Notes |
| SphK IC50 | ~5 µM | Human Platelets (Cell-free system) | Potently inhibited SphK activity in a dose-dependent manner.[11][12] |
| SphK IC50 | ~5 µM | U937, Swiss 3T3, PC12 cells (Cytosolic extracts) | Showed similar potency to dihydrosphingosine (DHS).[12] |
| IC50 (ERK-1/2 Activation) | 15 ± 10 µM | Porcine Vascular Smooth Muscle Cells (VSMC) | Measured effect on downstream signaling.[14][15] |
| IC50 (³H-Thymidine Inc.) | 12 ± 6 µM | Porcine Vascular Smooth Muscle Cells (VSMC) | Measured effect on cell proliferation.[14][15] |
Signaling Pathways Affected by DMS
DMS fundamentally alters the sphingolipid signaling network by inhibiting SphK. This intervention blocks the pro-survival S1P pathway and promotes the pro-apoptotic ceramide pathway.
Caption: DMS competitively inhibits Sphingosine Kinase, blocking S1P production.
This inhibition leads to an accumulation of ceramide and sphingosine, shifting the cellular balance towards apoptosis while simultaneously reducing S1P-mediated pro-survival signaling.[1][3] Studies have shown that DMS treatment suppresses the activation of downstream pro-survival pathways like NF-κB and Akt.[5][14]
Experimental Protocols
In Vitro Sphingosine Kinase Activity Assay (Radiolabeling Method)
This protocol is a classic method to determine the enzymatic activity of SphK and assess the inhibitory potential of compounds like DMS.
Objective: To measure the phosphorylation of sphingosine to S1P by SphK in the presence or absence of DMS.
Materials:
-
Recombinant human SphK1 or SphK2 enzyme.[16]
-
Sphingosine substrate.[17]
-
[γ-³²P]ATP or [γ-³³P]ATP.[18]
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 5% glycerol).
-
DMS inhibitor stock solution (in DMSO or ethanol).
-
Lipid extraction solvents (e.g., Chloroform (B151607):Methanol:HCl).
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding kinase reaction buffer, the desired concentration of DMS (or vehicle control), and the SphK enzyme. Pre-incubate for 10-15 minutes at room temperature.[18]
-
Substrate Addition: Add the sphingosine substrate to the reaction mixture.
-
Initiation: Start the reaction by adding [γ-³²P]ATP. The final reaction volume is typically 20-50 µL.[16][17]
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.[18]
-
Termination & Extraction: Stop the reaction by adding an acidic solution (e.g., 1 M HCl). Extract the lipids by adding a mixture of chloroform and methanol. Vortex vigorously and centrifuge to separate the phases.
-
TLC Separation: Spot the lower organic phase onto a TLC plate. Develop the plate using a suitable solvent system (e.g., butanol:acetic acid:water) to separate S1P from unreacted ATP and sphingosine.
-
Quantification: Expose the dried TLC plate to a phosphor screen or autoradiography film. Scrape the spot corresponding to the radiolabeled S1P and quantify the radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of SphK inhibition by comparing the radioactivity in DMS-treated samples to the vehicle control. Determine the IC50 value by plotting inhibition versus DMS concentration.
Cellular Proliferation Assay (MTT Assay)
This protocol assesses the effect of DMS on the viability and metabolic activity of cultured cells, which is an indicator of cell proliferation and cytotoxicity.
Objective: To determine the dose-dependent effect of DMS on the proliferation of a specific cell line.
Materials:
-
Adherent or suspension cells of interest.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
DMS stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.[19]
-
DMS Treatment: Prepare serial dilutions of DMS in complete culture medium. Remove the old medium from the cells and add the medium containing various concentrations of DMS. Include a vehicle-only control.[19]
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability versus DMS concentration to calculate the GI50 (concentration for 50% growth inhibition).
Experimental Workflow Visualization
A typical workflow for evaluating a SphK inhibitor like DMS involves a multi-step process, from initial biochemical validation to cellular effect confirmation.
Caption: A general experimental workflow for testing the efficacy of DMS.
Applications and Limitations
Applications:
-
Probing the Sphingolipid Rheostat: DMS is a fundamental tool for studying the balance between ceramide/sphingosine and S1P in various cellular contexts.[1]
-
Cancer Biology: It is widely used to induce apoptosis in cancer cell lines and to investigate the role of SphK1 in tumorigenesis, progression, and drug resistance.[5][6][8]
-
Inflammation and Immunology: DMS helps in dissecting the role of the SphK/S1P axis in inflammatory responses and immune cell trafficking.[20][21]
Limitations:
-
Off-Target Effects: While relatively specific for SphK over PKC, high concentrations of DMS may have off-target effects.[1][22]
-
Biphasic Effects: Some studies have reported biphasic effects, where low concentrations of DMS may activate certain pathways, while higher concentrations are inhibitory.[22]
-
Metabolism: As a lipid molecule, DMS can be metabolized by cells, which may influence its effective concentration and duration of action over time.
Conclusion
N,N-Dimethylsphingosine is a potent and specific competitive inhibitor of sphingosine kinases, making it an indispensable tool for cell biologists, pharmacologists, and drug discovery scientists. By effectively decreasing the production of the pro-survival mediator S1P and increasing levels of pro-apoptotic ceramide, DMS provides a robust method for modulating the sphingolipid rheostat. A thorough understanding of its mechanism, quantitative activity, and proper experimental application, as outlined in this guide, is crucial for leveraging its full potential in elucidating the complex roles of sphingolipid signaling in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N,N-dimethylsphingosine | SphK Inhibitor | For Research [benchchem.com]
- 3. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N,N-Dimethylsphingosine | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. avantiresearch.com [avantiresearch.com]
- 22. Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCepsilon dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
